molecular formula C17H13NO2 B8459102 Methyl 3-(quinolin-8-yl)benzoate

Methyl 3-(quinolin-8-yl)benzoate

Cat. No. B8459102
M. Wt: 263.29 g/mol
InChI Key: OTTUXFTVRGCQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(quinolin-8-yl)benzoate is a useful research compound. Its molecular formula is C17H13NO2 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 3-(quinolin-8-yl)benzoate

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 3-quinolin-8-ylbenzoate

InChI

InChI=1S/C17H13NO2/c1-20-17(19)14-7-2-6-13(11-14)15-9-3-5-12-8-4-10-18-16(12)15/h2-11H,1H3

InChI Key

OTTUXFTVRGCQCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.04 g (5.77 mmol) of m-(methoxycarbonyl)phenyl boronic acid, 1.00 g (3.67 mmol) of quinolin-8-yl trifluoro-methanesulfonate, 125 mg (0.11 mmol) of tetrakis(triphenylphosphine)palladium(0), and 611 mg (5.77 mmol) of sodium carbonate were heated under reflux in a mixed solvent comprising 4 mL of H2O, 23 mL of toluene, and 6.7 mL of methanol for 20 hours. After the completion of the reaction, the organic solvent was distilled off under reduced pressure, H2O was added to the residue, and ethyl acetate extraction was performed. Subsequently, the organic layer was washed with saturated saline and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The obtained crude product was separated and purified by silica gel column chromatography, thereby giving 820 mg of methyl 3-(quinolin-8-yl)benzoate (yield: 86%).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
611 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Two

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